Adenosine-5'-diphosphate,monopotassium salt dihydrate

Description

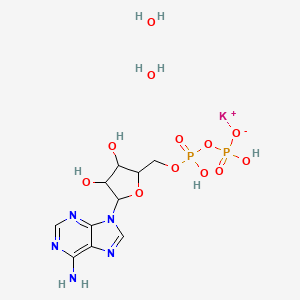

Adenosine-5'-diphosphate, monopotassium salt dihydrate (CAS: 72696-48-1) is a nucleotide derivative with the molecular formula C₁₀H₁₄KN₅O₁₀P₂·2H₂O and a molecular weight of 465.29 g/mol . Structurally, it comprises an adenine base, ribose sugar, and two phosphate groups, with a monopotassium counterion and two water molecules in its crystalline lattice. This compound is critical in biochemical research due to its role in energy metabolism, enzymatic assays, and structural studies .

Key properties include:

- Solubility: 5 mg/mL in water, forming clear, colorless solutions .

- Storage: Stable at -20°C in dry conditions .

- Purity: ≥98% (HPLC-grade), making it suitable for sensitive applications like NMR spectroscopy and enzyme kinetics .

It is widely used to study mitochondrial oxidative phosphorylation, cellular energy charge, and pH detection in biological systems via ¹H–³¹P NMR .

Properties

IUPAC Name |

potassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCXEPLDPMALMF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18KN5O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Non-Enzymic Chemical Synthesis of ADP

Enzymatic and Semi-Enzymatic Methods

While chemical synthesis is prevalent, enzymatic methods offer high specificity and purity. These involve enzymatic conversion of ATP to ADP using specific kinases or phosphatases.

- Enzymes Used:

- Adenylate kinase catalyzes the transfer of phosphate groups from ATP to AMP, producing ADP.

- Pyrophosphatases can also be employed to generate ADP from ATP by cleaving pyrophosphate bonds.

- Reaction Conditions:

- A buffered aqueous solution with optimal pH (around 7.4–8.0).

- Controlled temperature (usually 25–37°C).

- Purification:

- Post-reaction purification involves dialysis or chromatography to remove enzymes and by-products.

| Advantages | Limitations |

|---|---|

| High specificity and purity | Enzymes are costly and require precise conditions |

| Suitable for large-scale production | Potential contamination with enzyme residuals |

Preparation of Potassium Salt Dihydrate

The potassium salt form, specifically ADP·K·2H₂O , is typically prepared by dissolving purified ADP in water followed by the addition of potassium ions, often from potassium chloride (KCl) or potassium hydroxide (KOH).

- Dissolution:

- Dissolve ADP in water, often in a molar excess of KOH or KCl to ensure complete salt formation.

- pH Adjustment:

- Adjust the solution to neutral pH (~7) with KOH or HCl.

- Crystallization:

- The solution is cooled to precipitate the potassium salt dihydrate.

- Drying & Storage:

- Crystals are filtered, washed, and dried under controlled conditions.

- The compound is stored at low temperatures (preferably -20°C or below) to prevent degradation.

| Parameter | Description | Reference |

|---|---|---|

| Starting material | Purified ADP | , |

| Potassium source | KOH or KCl | |

| Final concentration | Typically 1–10 mM | |

| Storage conditions | -20°C or -80°C |

Summary of Key Data and Findings

| Method | Yield | Purity | Notes |

|---|---|---|---|

| Chemical transfer from ATP | ~60% | High, after purification | Non-enzymatic, straightforward |

| Enzymatic conversion | >90% | Very high | Costly, requires enzymes |

| Salt formation from purified ADP | Complete salt formation | High | Standard lab procedure |

Additional Considerations

- Purity Verification:

- Confirmed via spectrophotometry, NMR, or chromatography.

- Storage & Stability:

- ADP·K·2H₂O is stable when stored dry at low temperatures.

- Application in Research:

- Used in enzymatic assays, ATP regeneration studies, and bioenergetics research.

Chemical Reactions Analysis

Magnesium Ion Coordination and Structural Dynamics

ADP·K·2H₂O undergoes significant structural changes upon binding with Mg²⁺, a key cofactor in biochemical systems.

Key Findings:

-

Coordination Geometry : Mg²⁺ forms a stable pyramidal coordination complex with ADP’s α- and β-phosphate oxygens, as demonstrated by molecular dynamics simulations. Average Mg–O bond distances stabilize at ~1.9 Å, with minimal positional fluctuation (Figure 1) .

-

Diffusion Effects : Translational diffusion coefficients (measured via ³¹P DOSY NMR) decrease by 15–20% at 1 equivalent (eq) Mg²⁺, indicating prolonged molecular tumbling due to extended ADP conformations (Table 1) .

-

Relaxation Behavior : Spin-lattice relaxation rates (R₁) increase by 30% at 0.5 eq Mg²⁺, reflecting restricted phosphate group mobility upon ion binding .

Table 1: Diffusion Coefficients of ADP at Varying Mg²⁺ Concentrations

| Mg²⁺ (eq) | Diffusion Coefficient (10⁻¹⁰ m²/s) |

|---|---|

| 0 | 4.2 ± 0.1 |

| 0.5 | 3.8 ± 0.1 |

| 1.0 | 3.4 ± 0.1 |

| Data sourced from . |

Phosphorylation and Dephosphorylation

ADP·K·2H₂O participates in reversible phosphate transfer reactions central to energy metabolism:

-

ATP Synthase Interaction : ADP is phosphorylated to ATP via ATP synthases in mitochondria, utilizing proton gradients .

-

ATPase Activity : Hydrolysis of ATP to ADP by ATPases releases energy for cellular processes. This reaction is Mg²⁺-dependent, with optimal activity at pH 7.0–7.5 .

Table 2: Enzymatic Activity Parameters

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| ATP Synthase | ADP | 120 | 450 |

| Na⁺/K⁺-ATPase | ATP → ADP | 80 | 320 |

| Km and Vmax values derived from . |

Receptor-Mediated Signaling

ADP·K·2H₂O acts as a ligand for purinergic receptors, notably P2Y₁ and P2Y₁₂, which regulate platelet aggregation:

-

P2Y₁ Activation : Binds extracellularly to induce shape change in platelets (EC₅₀ = 0.5–1.0 μM) .

-

P2Y₁₂ Synergy : Enhances thromboxane A₂-mediated aggregation, critical in cardiovascular therapeutics .

Comparative Ion Interactions

While Mg²⁺ stabilizes ADP’s phosphate groups, Na⁺ exhibits weaker, transient interactions:

-

Na⁺ Dynamics : Sodium ions show no stable coordination with ADP phosphates, resulting in faster diffusion (4.1 ± 0.1 ×10⁻¹⁰ m²/s) compared to Mg²⁺-bound ADP .

Analytical and Industrial Relevance

Scientific Research Applications

Adenosine 5’-diphosphate monopotassium salt dihydrate has a wide range of scientific research applications:

Chemistry: It is used in studies involving energy transfer and nucleotide metabolism.

Biology: It plays a role in cellular respiration and energy production.

Medicine: It is used in research related to platelet aggregation and cardiovascular health.

Industry: It is utilized in the production of various biochemical reagents and pharmaceuticals.

Mechanism of Action

The mechanism of action of adenosine 5’-diphosphate monopotassium salt dihydrate involves its interaction with specific receptors and enzymes within the cell. It acts as a weak platelet agonist, targeting the P2Y receptor. This interaction enhances the effects of other platelet agonists and promotes the stability of platelet aggregates when released from platelet dense granules . Additionally, it plays a vital role in the conversion of ADP to ATP, which is essential for cellular energy transfer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Adenosine-5'-diphosphate (ADP) derivatives share a core structure but differ in counterions, hydration states, and functional roles. Below is a comparative analysis:

Biochemical Roles

- Energy Metabolism: ADP (monopotassium salt) stimulates ATP synthase in mitochondria, whereas ATP inhibits it via feedback mechanisms. The mitochondrial ATP/ADP ratio regulates cytochrome c oxidase activity . ATP and ADP have higher energy charges ( AEC = [ATP + 0.5ADP]/[ATP + ADP + AMP]) compared to AMP, which signals low cellular energy .

- Enzymatic Specificity: ADP monopotassium salt is preferred in IFCC-recommended assays due to consistent solubility and minimal interference from counterions . GDP lacks the adenine moiety, reducing its affinity for ADP-specific targets like platelet aggregation receptors .

Physicochemical Properties

- Solubility: The monopotassium salt’s solubility (5 mg/mL) exceeds that of disodium ADP in polar solvents, critical for NMR applications .

- Crystal Structure: Potassium ions in ADP monopotassium salt dihydrate form stronger ionic bonds with phosphate groups compared to sodium salts, enhancing stability .

Critical Notes

- Salt Selection: Substituting monopotassium ADP with disodium salts alters reaction stoichiometry due to differences in molecular weight and counterion interactions .

- Storage Stability : Hydrated forms (e.g., dihydrate) require strict temperature control to prevent deliquescence or decomposition .

- Safety: ADP monopotassium salt is non-toxic in vitro but may affect reproductive systems at high concentrations .

Biological Activity

Adenosine-5'-diphosphate, monopotassium salt dihydrate (ADP-K) is a nucleotide that plays a critical role in cellular energy transfer and various metabolic processes. This article delves into its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Overview of Adenosine-5'-diphosphate

ADP-K is composed of an adenosine molecule bonded to two phosphate groups and a potassium ion, with two molecules of water of hydration. It is essential for ATP biosynthesis and acts as a signaling molecule in various physiological processes.

ADP-K serves as a precursor for adenosine triphosphate (ATP) synthesis and is involved in several key biochemical reactions:

- P2Y Receptor Agonism : ADP-K acts as a weak agonist for P2Y receptors, particularly P2Y1 and P2Y12, which are important in platelet activation and aggregation .

- Metabolic Pathways : It is produced by the dephosphorylation of ATP by ATPases and can be converted back to ATP through the action of ATP synthases .

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₄KN₅O₁₀P₂·2H₂O |

| Molecular Weight | 501.33 g/mol |

| Physical Form | White crystalline powder |

| Storage Conditions | -30°C to -10°C |

Cellular Effects

ADP-K influences various cellular processes:

- Platelet Activation : It plays a significant role in hemostasis by activating platelets through P2Y receptor signaling pathways .

- Neuronal Effects : Research indicates that ADP-K can affect neurotransmitter release and neuronal signaling, particularly in the context of β-nicotinamide adenine dinucleotide (β-NAD+) dynamics in the brain .

Molecular Mechanisms

The interaction of ADP-K with biomolecules involves complex signaling pathways:

- Receptor Interaction : ADP-K binds to purinergic receptors, leading to downstream signaling events that modulate cellular responses such as inflammation and pain perception .

- Transport Mechanisms : The transport of ADP-K within cells involves specific transporters that facilitate its uptake and distribution, crucial for maintaining cellular energy homeostasis .

Case Studies and Research Findings

- Antiplatelet Therapy Comparison : A study compared the efficacy of prasugrel versus clopidogrel in patients with acute coronary syndrome, highlighting the role of ADP-K in mediating platelet responses during therapy .

- Cell Culture Studies : In laboratory settings, ADP-K has been utilized to study its impact on cell proliferation and apoptosis under various conditions. For instance, it has been shown to influence cellular responses to radiation therapy by modulating energy metabolism.

- Neurotransmitter Dynamics : Research involving rat brain models demonstrated that ADP-K affects the release and removal of extracellular β-NAD+, indicating its potential role in neuroprotection and synaptic plasticity .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for adenosine-5'-diphosphate monopotassium salt dihydrate to maintain stability in experimental settings?

- Store at 4°C in a dry environment to prevent hydrolysis and degradation. Avoid repeated freeze-thaw cycles, as this may alter the compound’s crystallinity and reactivity. Ensure the container is tightly sealed to minimize exposure to moisture .

Q. How can researchers verify the purity of adenosine-5'-diphosphate monopotassium salt dihydrate prior to experimental use?

- Use HPLC with hydrophilic interaction chromatography (HILIC) coupled with mass spectrometry for purity assessment. Compare retention times and spectral data against certified standards. Purity >98% is typically required for reproducible enzymatic assays .

Q. What is the solubility profile of this compound in aqueous buffers, and how does it affect experimental design?

- The compound is soluble in water (5 mg/mL, clear solution) but may require buffering at neutral pH (e.g., Tris-HCl or HEPES) for stability. Avoid high concentrations of divalent cations (e.g., Mg²⁺) in buffers, as they may induce precipitation .

Q. What is the role of adenosine-5'-diphosphate (ADP) monopotassium salt in energy metabolism studies?

- ADP serves as a substrate or product in ATP-driven enzymatic reactions, such as kinase assays or mitochondrial respiration studies. The monopotassium salt form minimizes interference from sodium ions in potassium-dependent systems (e.g., ion channel studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when using different ADP salt forms (e.g., monopotassium vs. disodium salts)?

- Differences in cation cofactors (K⁺ vs. Na⁺) may alter enzyme binding affinities. Validate kinetic parameters using isothermal titration calorimetry (ITC) to compare salt-specific effects. For example, potassium salts may enhance stability in ATP synthase assays due to physiological relevance .

Q. What advanced techniques are suitable for studying the structural dynamics of ADP monopotassium salt dihydrate in solution?

- ³¹P NMR spectroscopy reveals phosphate group interactions with cations like Mg²⁺, critical for understanding conformational changes. Complement with molecular dynamics (MD) simulations to model hydration effects and ion-pair formation .

Q. How can hydrophilic interaction liquid chromatography (HILIC) improve quantification of ADP in complex biological matrices?

- HILIC separates ADP from nucleotides (e.g., ATP, AMP) and metabolites using a polar stationary phase. Optimize mobile phase composition (e.g., acetonitrile/ammonium acetate) for peak resolution. Validate with spike-recovery experiments in cell lysates or plasma .

Q. What methodological challenges arise when studying ADP’s role in platelet activation, and how can they be mitigated?

- ADP’s rapid hydrolysis by ectonucleotidases in blood complicates real-time analysis. Use enzyme inhibitors (e.g., ARL67156) to block degradation. Pair with fluorescent ADP analogs (e.g., Mant-ADP) for tracking receptor binding via fluorescence polarization .

Q. How does the crystalline structure of ADP monopotassium salt dihydrate influence its biochemical reactivity?

- X-ray diffraction studies show that the dihydrate form stabilizes the phosphate groups via hydrogen bonding, affecting substrate binding in enzymes like hexokinase. Compare with anhydrous forms using differential scanning calorimetry (DSC) to assess thermal stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.